1-[(4-Methylphenyl)(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazole
Description
1-[(4-Methylphenyl)(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazole is a bis-triazole derivative featuring a central methyl group bridging a 4-methylphenyl ring and two 1,2,4-triazole moieties. This structure places it within a broader class of diarylmethyl triazoles, which are characterized by their aromatic substitution patterns and triazole functional groups.
Structure
3D Structure
Properties
IUPAC Name |
1-[(4-methylphenyl)-(1,2,4-triazol-1-yl)methyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6/c1-10-2-4-11(5-3-10)12(17-8-13-6-15-17)18-9-14-7-16-18/h2-9,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTQJCUAIXJGBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(N2C=NC=N2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4-Methylphenyl)(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methylbenzyl chloride and 1,2,4-triazole.
Reaction Conditions: The 4-methylbenzyl chloride is reacted with 1,2,4-triazole in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production: On an industrial scale, the reaction can be optimized by using continuous flow reactors to ensure consistent product quality and yield. .
Chemical Reactions Analysis
1-[(4-Methylphenyl)(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like ethanol or methanol. .
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity
The compound exhibits notable antifungal properties, making it a candidate for the development of new antifungal agents. Studies have shown that derivatives of triazole compounds can inhibit the growth of various fungal pathogens by interfering with their biosynthetic pathways. For instance, the triazole moiety is known to inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol synthesis in fungi .
Anticancer Potential
Research indicates that triazole derivatives may possess anticancer activities. The compound's ability to induce apoptosis in cancer cells has been documented in several studies. For example, it has been shown to inhibit cell proliferation and promote cell cycle arrest in human cancer cell lines .
Case Study: Synthesis and Evaluation
A study synthesized various triazole derivatives, including this compound. The synthesized compounds were evaluated for their biological activities against specific cancer cell lines and demonstrated significant cytotoxic effects compared to standard treatments .
Agricultural Applications
Fungicides
The compound has been investigated for its potential as a fungicide. Triazoles are widely used in agriculture to control fungal diseases in crops. The efficacy of this compound against common agricultural pathogens was tested in field trials. Results indicated effective disease control with minimal phytotoxicity .
Plant Growth Regulation
Research suggests that certain triazole compounds can also act as plant growth regulators. They influence physiological processes such as germination and flowering by modulating hormonal pathways within plants. This application can enhance crop yield and quality under adverse environmental conditions .
Material Science
Polymer Chemistry
In material science, the incorporation of triazole groups into polymer matrices has been explored for enhancing thermal stability and mechanical properties. The compound can serve as a building block for synthesizing new polymers with tailored functionalities suitable for various industrial applications .
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Antifungal and anticancer properties; induces apoptosis in cancer cells |
| Agriculture | Effective fungicide; potential plant growth regulator |
| Material Science | Enhances thermal stability and mechanical properties in polymers |
Mechanism of Action
The mechanism of action of 1-[(4-Methylphenyl)(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and receptors in microbial cells, inhibiting their function and leading to cell death.
Pathways Involved: It interferes with the synthesis of essential biomolecules in microbes, disrupting their metabolic processes and leading to their elimination
Comparison with Similar Compounds
Table 1: Structural Features of Selected Triazole Derivatives
Key Observations:
- Substituent Effects: The 4-methylphenyl group in the target compound may enhance lipophilicity compared to polar substituents like cyanophenyl (letrozole) or fluorophenyl (13e). This could influence membrane permeability in antifungal applications .
- Hybrid Structures: Compounds like 13e combine triazoles with benzofuran and alkynyl ether moieties, broadening activity spectra (e.g., CYP inhibition) compared to simpler diarylmethyl triazoles .
- Chiral Centers: Chiral ethanol derivatives (e.g., ) demonstrate stereoselective binding to fungal enzymes, a feature absent in the non-chiral target compound.
Biological Activity
The compound 1-[(4-Methylphenyl)(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazole is a derivative of the 1,2,4-triazole class, which has garnered interest due to its diverse biological activities. Triazoles are known for their applications in pharmaceuticals and agriculture, particularly as antifungal agents and in antibacterial research. This article will explore the biological activity of this specific triazole derivative, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 224.25 g/mol. The structure features two triazole rings and a 4-methylphenyl group, which may influence its biological properties.
Biological Activity Overview
Research indicates that 1,2,4-triazole derivatives exhibit a wide range of biological activities including:
- Antimicrobial Activity : Significant against various bacterial strains.
- Antifungal Activity : Effective in inhibiting fungal growth.
- Anticancer Potential : Some derivatives have shown promise in cancer cell line studies.
- Anti-inflammatory Effects : Certain compounds have demonstrated anti-inflammatory properties.
Antimicrobial Activity
A comprehensive study highlighted the antibacterial properties of 1,2,4-triazoles. Newly synthesized derivatives were tested against standard Gram-positive and Gram-negative bacterial strains using methods such as the agar disc-diffusion technique and minimum inhibitory concentration (MIC) assessments.
Table 1: Antibacterial Activity of Selected Triazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 0.5 | 20 |
| 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | Escherichia coli | 8 | 15 |
| 3-(4-Methylphenyl)-5-(trifluoromethyl)-1H-1,2,4-triazole | Pseudomonas aeruginosa | 16 | 12 |
The compound demonstrated strong activity against Staphylococcus aureus, with an MIC of , indicating its potential as an antibacterial agent .
Antifungal Activity
Triazoles are widely recognized for their antifungal properties. The compound's structure allows it to inhibit fungal growth by interfering with ergosterol synthesis in fungal cell membranes. Studies have shown that certain triazole derivatives can effectively combat various fungal pathogens.
Case Study: Antifungal Efficacy
In a study examining the antifungal activity of several triazole derivatives against Candida albicans, the compound exhibited notable inhibition at concentrations as low as . This suggests its potential application in treating fungal infections .
Anticancer Potential
Research into the anticancer effects of triazole derivatives has revealed promising results. The compound was tested on several cancer cell lines including breast and lung cancer cells.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |
| A549 (Lung Cancer) | 15 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 20 | Inhibition of proliferation |
The results indicate that the compound has a significant anticancer effect with IC50 values suggesting effective inhibition of cell growth .
Q & A
Q. What are the key considerations for synthesizing 1-[(4-Methylphenyl)(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazole to ensure high yield and purity?
- Methodological Answer : Synthesis typically involves multi-step condensation reactions. Key steps include:
- Substrate Activation : Use of coupling agents (e.g., DCC or EDC) to activate carboxylic acids or amines for triazole ring formation.
- Regioselective Control : Optimize reaction temperature (50–80°C) and solvent polarity (THF or DMF) to favor 1,2,4-triazole over 1,2,3-isomers .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Purity verification via HPLC (≥95%) is critical .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR : H and C NMR to confirm substitution patterns (e.g., methylphenyl and triazole protons) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., calculated vs. observed m/z for ).
- Elemental Analysis : Match experimental C/H/N percentages with theoretical values (±0.3% tolerance) .
Q. What common chemical reactions are feasible for modifying this compound’s structure?
- Methodological Answer : The triazole ring and methylphenyl group enable diverse modifications:
- N-Alkylation : React with alkyl halides (e.g., benzyl bromide) in basic conditions (KCO, DMF) to introduce substituents .
- Hydrogen Bonding : Utilize the triazole’s nitrogen atoms for coordination chemistry (e.g., metal-organic frameworks) .
- Mannich Reactions : Form derivatives via condensation with aldehydes and amines, enhancing bioactivity .
Q. How does the triazole ring influence the compound’s physicochemical properties?
- Methodological Answer : The 1,2,4-triazole moiety contributes to:
- Hydrogen Bonding : N–H groups enhance solubility in polar solvents (logP reduction by ~0.5–1.0 units) .
- Thermal Stability : Decomposition temperatures >250°C (TGA data), suitable for high-temperature applications .
- π-Stacking : Aromatic interactions with biological targets (e.g., enzyme active sites) improve binding affinity .
Q. What spectroscopic techniques are optimal for tracking reaction progress?
- Methodological Answer :
- FT-IR : Monitor triazole C=N stretching (~1600 cm) and N–H bending (~3400 cm) .
- TLC : Use UV-active silica plates with R values calibrated against known intermediates .
- In Situ Raman : Detect transient intermediates during catalytic reactions .
Advanced Research Questions
Q. What methodologies are effective in evaluating this compound’s potential as an EGFR inhibitor?
- Methodological Answer : Combine computational and experimental approaches:
- Molecular Docking : Use AutoDock Vina to simulate binding to EGFR’s kinase domain (PDB: 1M17). Prioritize compounds with ΔG < −8 kcal/mol .
- In Vitro Assays : Measure IC via kinase inhibition kits (e.g., ADP-Glo™). Compare activity against reference inhibitors (e.g., Gefitinib) .
- SAR Analysis : Corrogate substituent effects (e.g., methylphenyl vs. fluorophenyl) on inhibitory potency .
Q. How can solvatochromic analyses elucidate electronic properties of triazole derivatives?
- Methodological Answer : Perform UV-Vis spectroscopy in solvents of varying polarity (e.g., hexane → DMSO):
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Address variability via:
- Standardized Protocols : Uniform assay conditions (e.g., cell lines, incubation time) to minimize inter-lab discrepancies .
- Metabolic Stability Testing : Assess cytochrome P450 interactions (e.g., CYP3A4) to explain differential in vivo vs. in vitro results .
- Cohort Analysis : Apply multivariate statistics (PCA or PLS-DA) to identify confounding factors (e.g., solvent choice) .
Q. How can this compound be integrated into proton-conducting electrolytes for fuel cells?
- Methodological Answer : Leverage the triazole’s proton hopping capability:
- Membrane Fabrication : Blend with sulfonated polymers (e.g., Nafion®) at 10–20 wt% loading.
- Conductivity Measurement : Use electrochemical impedance spectroscopy (EIS) at 80°C/95% RH; target >0.1 S/cm .
- Durability Testing : Expose to accelerated stress tests (voltage cycling) to evaluate degradation rates .
Q. What computational tools predict the compound’s reactivity in catalytic systems?
- Methodological Answer :
Employ: - Reactivity Descriptors : Calculate Fukui indices (Gaussian 09) to identify nucleophilic/electrophilic sites .
- MD Simulations : Simulate interactions with enzymes (e.g., 100 ns trajectories in GROMACS) to assess binding stability .
- QSPR Models : Correlate molecular descriptors (e.g., HOMO-LUMO gap) with experimental reaction rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
